molecular formula C7H12O B1232140 trans-2-Heptenal CAS No. 2463-63-0

trans-2-Heptenal

Cat. No.: B1232140
CAS No.: 2463-63-0
M. Wt: 112.17 g/mol
InChI Key: NDFKTBCGKNOHPJ-UHFFFAOYSA-N
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Description

trans-2-Heptenal, also known as (E)-trans-2-Heptenal, is an organic compound with the molecular formula C7H12O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the heptanal chain. This compound is known for its distinctive odor, which is often described as fatty or green, and is commonly found in various natural sources, including heated butter and tomatoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Heptenal can be synthesized through several methods. One common approach involves the aldol condensation of n-valeraldehyde, followed by dehydration to form 2-propyl-2-heptenal. This reaction typically uses a solid base catalyst, such as sodium hydroxide, under specific reaction conditions, including controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid base catalysts to facilitate the dimerization reaction of n-valeraldehyde. This method is preferred due to its high conversion rate, product yield, and purity. Additionally, the use of solid base catalysts reduces environmental pollution and production costs compared to liquid alkali catalysts .

Chemical Reactions Analysis

Types of Reactions: trans-2-Heptenal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptanoic acid.

    Reduction: It can be reduced to form 2-heptanol.

    Addition Reactions: The compound can participate in addition reactions with hydrogen or halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).

Major Products Formed:

Scientific Research Applications

trans-2-Heptenal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which trans-2-Heptenal exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

trans-2-Heptenal can be compared with other unsaturated aldehydes, such as:

    2-Hexenal: Similar in structure but with a shorter carbon chain.

    2-Octenal: Similar in structure but with a longer carbon chain.

    2-Decenal: Another unsaturated aldehyde with an even longer carbon chain.

Uniqueness of this compound:

Properties

CAS No.

2463-63-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hept-2-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3

InChI Key

NDFKTBCGKNOHPJ-UHFFFAOYSA-N

SMILES

CCCCC=CC=O

Isomeric SMILES

CCCC/C=C/C=O

Canonical SMILES

CCCCC=CC=O

boiling_point

166.0 °C

density

d 0.86
0.857-0.863

Key on ui other cas no.

18829-55-5
29381-66-6
2463-63-0

physical_description

Colourless mobile liquid;  Pungent green, somewhat fatty aroma

Pictograms

Flammable; Acute Toxic; Irritant

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

2-hept-enal
2-heptenal
2-heptenal, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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